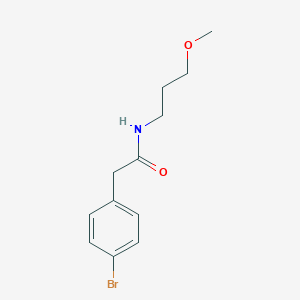
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide, also known as Brorphine, is a synthetic opioid that has recently gained attention due to its potential use as an alternative to traditional opioids. Brorphine is a highly potent and selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Mecanismo De Acción
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide is a highly selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. When 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals in the central nervous system. Additionally, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to have a lower affinity for the delta and kappa opioid receptors, which are responsible for other opioid effects such as sedation and dysphoria.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide produces a range of biochemical and physiological effects that are similar to traditional opioids. These effects include analgesia, sedation, and respiratory depression. However, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to produce less respiratory depression compared to traditional opioids, which is a major advantage of this compound. Additionally, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to have a lower risk of abuse and dependence compared to other opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide for lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for precise and targeted experiments on the effects of opioids on the central nervous system. Additionally, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has a relatively simple synthesis method, which makes it easy to produce in a laboratory setting. However, one limitation of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide is its limited availability and high cost, which may make it difficult for some researchers to obtain and use in their experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide. One area of interest is the potential use of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide as an alternative to traditional opioids for the treatment of pain. Further studies are needed to determine the safety and efficacy of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide in human clinical trials. Additionally, future research could focus on the development of new analogs of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide with improved pharmacological properties. Overall, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has the potential to be a valuable tool for the study of opioids and the treatment of pain.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide involves the reaction of 4-bromoaniline with 3-methoxypropylamine to form the intermediate 2-(4-bromophenyl)-N-(3-methoxypropyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide. The synthesis of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide is a relatively simple process and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been studied extensively in preclinical models for its potential use as an analgesic. In animal studies, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to produce potent and long-lasting analgesia with a lower risk of respiratory depression compared to traditional opioids. Additionally, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to have a lower risk of abuse and dependence compared to other opioids. These findings suggest that 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide may have potential as an alternative to traditional opioids for the treatment of pain.
Propiedades
Nombre del producto |
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide |
|---|---|
Fórmula molecular |
C12H16BrNO2 |
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-16-8-2-7-14-12(15)9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3,(H,14,15) |
Clave InChI |
AXBZMNNRRGKHIC-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CC1=CC=C(C=C1)Br |
SMILES canónico |
COCCCNC(=O)CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
![(4Z)-6-amino-4-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215631.png)
![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)
![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B215641.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)
![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)

![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)


![2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B215654.png)